molecular formula C8H5Cl2NO3S B12892921 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride

4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride

Cat. No.: B12892921
M. Wt: 266.10 g/mol
InChI Key: HMQBIMRGRLNSIX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride: is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloromethyl group and a sulfonyl chloride group attached to the benzoxazole core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistency and quality .

Scientific Research Applications

Chemistry: 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of fluorescent probes and labeling agents for biomolecules .

Medicine: It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The sulfonyl chloride group is particularly reactive and can form covalent bonds with amino acid residues, such as cysteine and lysine, in proteins.

Comparison with Similar Compounds

    Benzoxazole-2-sulfonyl chloride: Similar to 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride but lacks the chloromethyl group.

    4-Methylbenzo[d]oxazole-2-sulfonyl chloride: Contains a methyl group instead of a chloromethyl group.

    4-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride: Contains a bromomethyl group instead of a chloromethyl group.

Uniqueness: this compound is unique due to the presence of both the chloromethyl and sulfonyl chloride groups. This combination imparts specific reactivity and allows for diverse chemical modifications. The chloromethyl group enhances its electrophilicity, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C8H5Cl2NO3S

Molecular Weight

266.10 g/mol

IUPAC Name

4-(chloromethyl)-1,3-benzoxazole-2-sulfonyl chloride

InChI

InChI=1S/C8H5Cl2NO3S/c9-4-5-2-1-3-6-7(5)11-8(14-6)15(10,12)13/h1-3H,4H2

InChI Key

HMQBIMRGRLNSIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)CCl

Origin of Product

United States

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